molecular formula C4H7ClO3 B114566 2-(2-chloroethoxy)acetic Acid CAS No. 14869-41-1

2-(2-chloroethoxy)acetic Acid

Cat. No.: B114566
CAS No.: 14869-41-1
M. Wt: 138.55 g/mol
InChI Key: MHXJETVNZPUVEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-chloroethoxy)acetic acid involves the oxidation of 2-chloroethoxy ethanol using nitric acid as the oxidizing agent. The reaction is typically carried out in water as the solvent . The process involves cooling the reaction mixture to 0-5°C, slowly adding concentrated nitric acid, and then allowing the reaction to proceed at 30-40°C for 20 hours. The mixture is then heated to 80-90°C to complete the reaction .

Industrial Production Methods

The industrial production of this compound follows similar principles but is optimized for large-scale operations. The use of water as a solvent and nitric acid as an oxidizing agent makes the process cost-effective and environmentally friendly . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an intermediate in biochemical pathways, facilitating the formation of other bioactive molecules . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Biological Activity

Overview

2-(2-Chloroethoxy)acetic acid (CAS No. 14869-41-1) is an organic compound with the molecular formula C4H7ClO3. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

  • Molecular Weight : 136.55 g/mol
  • Appearance : Colorless to pale-yellow liquid or solid
  • Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of this compound typically involves the oxidation of 2-chloroethoxy ethanol using nitric acid as an oxidizing agent. This method has been noted for its high yield (up to 89%) and environmental friendliness due to the use of water as a solvent.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, facilitating biochemical pathways that lead to the formation of bioactive compounds. Its mechanism involves:

  • Intermediate Role : Acts as an intermediate in metabolic pathways.
  • Target Interaction : Potential interactions with enzymes and receptors, influencing physiological processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. In vitro tests indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating its potential as an anticancer agent .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal models showed reduced neuronal damage in models of oxidative stress.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineEffectReference
AntimicrobialE. coliInhibition
AntimicrobialS. aureusInhibition
CytotoxicBreast cancer cell linesIC50: 10-30 µM
CytotoxicColon cancer cell linesIC50: 10-30 µM
NeuroprotectiveNeuronal cell culturesReduced damage

Safety and Hazards

According to safety data sheets, this compound is classified as a skin corrosive and may cause respiratory irritation. Proper handling procedures should be followed to mitigate exposure risks.

Properties

IUPAC Name

2-(2-chloroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJETVNZPUVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448286
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14869-41-1
Record name 2-(2-Chloroethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14869-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method for synthesizing 2-(2-chloroethoxy)acetic acid according to recent research?

A1: Recent research [, ] suggests that direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid is a highly efficient method for synthesizing this compound. This method, using water as a solvent, boasts several advantages:

  • High Yield: A study achieved an impressive 89% yield using this method [].
  • Simplicity: The reaction procedure is straightforward, requiring only stirring the reactants at a mildly elevated temperature (35-40°C) [].
  • Environmental Friendliness: The use of water as a solvent minimizes the environmental impact compared to methods employing organic solvents [].

Q2: How is the synthesized this compound characterized?

A2: The synthesized this compound is typically characterized using spectroscopic techniques. Researchers primarily employ Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the identity and purity of the synthesized compound [].

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